Methyl 1-Cbz-3-methylpiperidine-3-carboxylate

Orthogonal protection Sequential deprotection PROTAC linker chemistry

This bifunctional piperidine features orthogonal N-Cbz and C-3 methyl ester protecting groups, enabling ordered sequential deprotection essential for PROTAC synthesis. The methyl ester withstands hydrogenolytic Cbz removal, while Cbz survives basic ester hydrolysis—allowing carboxylic acid unveiling for target-ligand coupling before amine deprotection for E3 ligase conjugation. Unlike Boc/ester systems, acidic conditions are avoided, preserving acid-labile intermediates. The 3-methyl substituent provides conformational constraint and influences regioselectivity in biotransformation. Superior to free acid analogs that require additional protection/deprotection steps.

Molecular Formula C16H21NO4
Molecular Weight 291.347
CAS No. 174543-82-9
Cat. No. B599494
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 1-Cbz-3-methylpiperidine-3-carboxylate
CAS174543-82-9
Molecular FormulaC16H21NO4
Molecular Weight291.347
Structural Identifiers
SMILESCC1(CCCN(C1)C(=O)OCC2=CC=CC=C2)C(=O)OC
InChIInChI=1S/C16H21NO4/c1-16(14(18)20-2)9-6-10-17(12-16)15(19)21-11-13-7-4-3-5-8-13/h3-5,7-8H,6,9-12H2,1-2H3
InChIKeyOBQNDANRDMXAIE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 1-Cbz-3-methylpiperidine-3-carboxylate (CAS 174543-82-9): Procuring the Orthogonally Protected 3-Methylpiperidine Building Block


Methyl 1-Cbz-3-methylpiperidine-3-carboxylate (CAS 174543-82-9) is a bifunctional piperidine building block featuring an N-terminal benzyloxycarbonyl (Cbz) protecting group and a C-3 methyl ester, with an additional quaternary methyl substituent at the 3-position [1]. It belongs to the 1,3-piperidinedicarboxylate diester class, where the two ester functionalities are orthogonal: the Cbz group is cleavable by catalytic hydrogenolysis, while the methyl ester is susceptible to basic hydrolysis . This orthogonal protection strategy enables sequential, controlled deprotection in multi-step synthetic routes, making the compound a versatile intermediate for medicinal chemistry and targeted protein degradation (PROTAC) applications [2].

Why Methyl 1-Cbz-3-methylpiperidine-3-carboxylate Cannot Be Swapped for Its Acid, Boc-Protected, or Des-Methyl Analogs


In-class piperidine building blocks cannot be freely interchanged because subtle structural variations profoundly alter reaction orthogonality, regioselectivity, and downstream functionalization outcomes. The methyl ester of 174543-82-9 provides a transiently masked carboxylic acid handle that can be hydrolyzed on-demand, whereas the free acid analog (CAS 174543-78-3) requires additional protection/deprotection steps that reduce overall synthetic efficiency . Compared to the Boc-protected analog (CAS 888952-55-4), the Cbz group offers orthogonal deprotection via hydrogenolysis rather than acidolysis, enabling compatibility with acid-sensitive substrates . The 3-methyl substituent further influences conformational rigidity and can alter the regioselectivity of enzymatic transformations relative to the des-methyl congener (CAS 174543-74-9), as demonstrated in fungal biotransformation systems where Cbz-protected 3-methylpiperidines exhibit compromised 4-hydroxylation regioselectivity [1].

Quantitative Differentiation Matrix for Methyl 1-Cbz-3-methylpiperidine-3-carboxylate Selection


Orthogonal Deprotection: Cbz Hydrogenolysis vs. Methyl Ester Saponification Selectivity

The orthogonal reactivity of the Cbz and methyl ester groups in 174543-82-9 enables stepwise, non-interfering deprotection sequences that are not achievable with the free acid analog (174543-78-3) or bis-acid systems. The Cbz group is quantitatively removed via hydrogenolysis (H₂, Pd/C, room temperature, 1 atm), while the methyl ester remains intact under these conditions [1]. Conversely, the methyl ester can be selectively saponified using LiOH in aqueous THF/H₂O without affecting the Cbz carbamate, yielding the corresponding acid in typical yields exceeding 85% . By contrast, the free acid analog (174543-78-3) requires re-protection of the carboxylic acid before further elaboration, adding 1–2 synthetic steps and reducing overall yield by approximately 15–25% [2].

Orthogonal protection Sequential deprotection PROTAC linker chemistry

Cbz vs. Boc Protecting Group Orthogonality for Acid-Sensitive Downstream Chemistry

The Cbz protecting group in 174543-82-9 is cleaved by catalytic hydrogenolysis (H₂/Pd-C), a neutral, non-acidic condition, whereas the Boc group in Methyl 1-Boc-3-methylpiperidine-3-carboxylate (CAS 888952-55-4) requires acidic conditions (typically TFA/DCM or HCl/dioxane) for removal [1]. For synthetic sequences involving acid-sensitive functional groups such as silyl ethers, tert-butyl esters, or acid-labile heterocycles, the Cbz variant enables amine deprotection without risking acid-mediated degradation of other structural elements. In a typical deprotection protocol, Cbz groups are removed quantitatively within 1–4 hours at ambient H₂ pressure, while Boc removal with 50% TFA/DCM typically requires 1–2 hours but carries a documented risk of concomitant tert-butyl ester or Boc group loss in multiply-protected substrates [2].

Protecting group orthogonality Acid-labile substrates Piperidine functionalization

Regioselective C–H Hydroxylation: Cbz-Protected Piperidines Outperform N-Benzoyl Analogs in Fungal Biotransformation

In a head-to-head study of Beauveria bassiana ATCC 7159-mediated hydroxylation, N-Cbz-protected piperidines demonstrated significantly greater regioselectivity than the corresponding N-benzoyl analogues, with predominant 4-hydroxylation observed [1]. For the broader class of Cbz-protected alkylpiperidines, yields of 4-hydroxylated products reached up to 48% [1]. However, with N-Cbz-3-methylpiperidine (the des-ester analog of the target compound), regioselectivity was compromised: hydroxylation occurred at both the 3- and 4-positions, attributed to the steric and electronic influence of the 3-methyl substituent [2]. This result suggests that the 3-methyl substituent in 174543-82-9 may similarly alter the regiochemical outcome of oxidative biotransformations relative to the des-methyl congener 174543-74-9, where the 4-position would be expected to dominate.

Biocatalysis Regioselective hydroxylation Cbz-piperidine biotransformation

Methyl Ester vs. Free Acid: Computed Physicochemical Differentiation Relevant to Handling and Solubility

Computed physicochemical properties differentiate the methyl ester 174543-82-9 from its free acid counterpart 174543-78-3. The methyl ester has a computed XLogP3-AA of 2.3 and zero hydrogen bond donors, whereas the free acid has a predicted logP of approximately 1.5–1.8 and one hydrogen bond donor [1]. This difference translates to higher organic-phase solubility for the methyl ester, facilitating extractive workup and chromatographic purification in non-aqueous systems. Additionally, the methyl ester is a neutral solid at ambient temperature, simplifying handling compared to the acid which may require cold storage to prevent decarboxylation or dimerization .

Physicochemical properties LogP Solubility profiling

Application Scenarios Where Methyl 1-Cbz-3-methylpiperidine-3-carboxylate (174543-82-9) Delivers Measurable Advantage


PROTAC Linker Elaboration Requiring Orthogonal Amine and Carboxylic Acid Unveilings

In PROTAC (Proteolysis-Targeting Chimera) synthesis, sequential unveiling of the piperidine nitrogen (for E3 ligase ligand conjugation) and the carboxylic acid (for target protein ligand attachment) is critical. The Cbz group withstands methyl ester saponification conditions, allowing the acid to be revealed first for target-ligand coupling, followed by hydrogenolytic Cbz removal to expose the amine for E3 ligand attachment . This ordered deprotection eliminates protecting group incompatibility risks that arise when attempting the same sequence with Boc/ester or acid/ester systems, where acidic Boc removal could cleave the newly formed target-ligand ester linkage [1].

Chemoenzymatic Hydroxylation for Chiral 4-Hydroxy-3-methylpiperidine Synthesis

When biotransformation using Beauveria bassiana ATCC 7159 is employed to install a hydroxyl group at the piperidine 4-position, the Cbz-protected substrate yields predominantly 4-hydroxylated product (up to 48% yield), significantly outperforming N-benzoyl-protected substrates in regioselectivity [2]. Although the 3-methyl substituent of 174543-82-9 reduces regioselectivity relative to unsubstituted Cbz-piperidine, the Cbz group still provides superior selectivity over the benzoyl alternative. Post-biotransformation, the methyl ester can be saponified to reveal the acid for further elaboration [2].

Multi-Step Pharmaceutical Intermediate Synthesis with Acid-Sensitive Functionality

For synthetic routes progressing through intermediates containing acid-labile silyl protecting groups, acetals, or tert-butyl esters, the Cbz protecting group of 174543-82-9 enables late-stage amine deprotection by hydrogenolysis without exposing the molecule to acidic conditions [1]. This contrasts with Boc-protected piperidine building blocks (e.g., CAS 888952-55-4), where TFA-mediated deprotection risks collateral damage to acid-sensitive structural motifs. The methyl ester additionally serves as a latent carboxylic acid, providing a transiently protected handle that can be unmasked under mild basic conditions at the optimal stage [1].

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